D-Lysine; ketoprofen is classified as a pharmaceutical salt. It is derived from the combination of an amino acid (D-lysine) and a carboxylic acid (ketoprofen), resulting in a salt formation that improves the pharmacological profile of ketoprofen.
The synthesis of D-lysine; ketoprofen typically involves a straightforward method where D-lysine is reacted with ketoprofen in a specific molar ratio. One effective method described in patents includes:
This method emphasizes simplicity and efficiency, making it suitable for industrial production.
The molecular structure of D-lysine; ketoprofen can be characterized by analyzing the interactions between the two components:
When combined, the carboxyl group of ketoprofen interacts with the amino group of D-lysine, forming an ionic bond that stabilizes the structure. The resulting compound exhibits unique crystallographic properties, often forming polymorphic forms that can alter its solubility and bioavailability .
The primary chemical reaction involved in synthesizing D-lysine; ketoprofen is an acid-base reaction where the carboxylic acid of ketoprofen reacts with the amino group of D-lysine to form a salt. This reaction can be summarized as follows:
This reaction not only results in salt formation but also enhances the solubility of ketoprofen in aqueous solutions, which is beneficial for pharmaceutical applications. The stability and efficacy of this salt form are often superior to those of free ketoprofen .
The mechanism of action for D-lysine; ketoprofen primarily involves its analgesic and anti-inflammatory effects:
D-Lysine; ketoprofen exhibits several notable physical and chemical properties:
These properties make it suitable for various pharmaceutical formulations .
D-Lysine; ketoprofen has several significant applications in medicine:
The formation of D-lysine; ketoprofen involves a proton transfer reaction between the carboxylic acid group of ketoprofen (pKa ≈ 4.45) and the ε-amino group of D-lysine (pKa ≈ 10.29). This interaction yields an ionic complex with a ΔpKa of 5.84, thermodynamically favoring salt formation over cocrystal generation under standard conditions. The reaction proceeds via nucleophilic attack, where the lone electron pair on the lysine nitrogen facilitates deprotonation of ketoprofen’s carboxyl group, resulting in an ion pair stabilized by Coulombic forces and hydrogen bonding [3] [7].
Unexpectedly, salt/cocrystal polymorphism has been documented in this system. Despite the high ΔpKa, kinetic factors during crystallization can produce two distinct solid forms:
Table 1: Structural Characteristics of Ketoprofen Lysine Polymorphs
Parameter | Polymorph 1 (Cocrystal) | Polymorph 2 (Salt) |
---|---|---|
Proton Transfer | Partial | Complete |
Dominant Bonding | O-H···N H-bonds | Ionic + H-bonds |
Melting Point | 170.7°C | 110.9°C (decomp) |
FT-IR Signature | 3160 cm⁻¹ (acid dimer) | 3400-3660 cm⁻¹ (ion pair) |
The crystallization pathway determines polymorphic dominance. Rapid precipitation favors the metastable salt (P2), while controlled slow crystallization yields the thermodynamically stable cocrystal (P1). This behavior underscores the critical influence of kinetic parameters on molecular self-assembly despite thermodynamic predictions [3] [7].
Ethanol-mediated crystallization is the industrial benchmark for D-lysine; ketoprofen production due to its optimal solubility modulation and low residue toxicity. The process involves:
Phase purity is highly solvent-dependent. Ethanol-water mixtures exceeding 70% ethanol induce rapid supersaturation but risk amorphous precipitation, while ratios below 50% ethanol yield hydrated crystals with inferior flow properties. Isopropyl alcohol and acetonitrile alternatives generate solvates requiring intensive desolvation, making ethanol the preferred antisolvent [5] [7].
Table 2: Solvent Optimization for Crystallization Efficiency
Solvent Ratio (EtOH:H₂O) | Crystal Form | Yield (%) | Purity (%) | Filtration Time (min) |
---|---|---|---|---|
40:60 | Hydrate | 78.2 | 98.1 | >30 |
60:40 | Anhydrous P1 | 92.4 | 99.3 | 12 |
70:30 | Anhydrous P1/P2 mix | 95.1 | 99.0 | 8 |
80:20 | Amorphous | 83.7 | 97.5 | <5 (cake clogs filter) |
Post-crystallization, the slurry undergoes suction filtration under reduced pressure (-0.8 bar) and vacuum drying at 40°C for 12 hours. This protocol achieves residual solvent levels below 500 ppm, meeting ICH Q3C guidelines without compromising crystal integrity [1] [10].
Stoichiometry must be controlled at 1:1.005 (ketoprofen:lysine) to compensate for lysine volatility during drying. Excess lysine above 0.5% causes hygroscopicity in the final product, while ketoprofen excess promotes racemization. The reaction equilibrium constant (K_eq = 4.2 × 10⁴ M⁻¹) confirms near-quantitative conversion at equilibrium [1] [5].
pH control at 7.8 ± 0.2 is achieved using 0.1M lysine solution. This narrow window prevents:
Temperature optimization follows an Arrhenius relationship with k = 6.4 × 10⁵ exp(-42.3 kJ·mol⁻¹/RT). Room temperature (25°C) balances reaction kinetics (t₉₀% = 18 minutes) against thermal degradation. Temperatures exceeding 40°C accelerate racemization (0.8% enantiomeric impurity per 5°C), while below 15°C, crystallization initiates prematurely, occluding impurities [1] [3].
Reaction monitoring via in-situ FT-IR at 1675–1475 cm⁻¹ confirms complete salt formation when the carbonyl stretch at 1695 cm⁻¹ (acid) disappears and asymmetric carboxylate vibrations at 1560 cm⁻¹ emerge. This real-time analysis enables precise endpoint determination, eliminating over-reaction that generates colored byproducts [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: